5-diphenylmethylene-2(5H)-furanone

Lipophilicity Physicochemical Property Drug Design

5-Diphenylmethylene-2(5H)-furanone (CAS 18812-36-7), also known as 5-benzhydrylidenefuran-2-one, is a synthetic heterocyclic organic compound belonging to the 2(5H)-furanone class. It features a furanone core with a diphenylmethylene substituent at the C-5 position, imparting distinct steric and electronic properties.

Molecular Formula C17H12O2
Molecular Weight 248.27 g/mol
CAS No. 18812-36-7
Cat. No. B13940665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-diphenylmethylene-2(5H)-furanone
CAS18812-36-7
Molecular FormulaC17H12O2
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C2C=CC(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C17H12O2/c18-16-12-11-15(19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H
InChIKeyIEHHVHWZADMUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Diphenylmethylene-2(5H)-furanone (CAS 18812-36-7) Procurement Baseline: Chemical Identity, Class, and Core Specifications


5-Diphenylmethylene-2(5H)-furanone (CAS 18812-36-7), also known as 5-benzhydrylidenefuran-2-one, is a synthetic heterocyclic organic compound belonging to the 2(5H)-furanone class . It features a furanone core with a diphenylmethylene substituent at the C-5 position, imparting distinct steric and electronic properties . The molecular formula is C17H12O2 with a molecular weight of approximately 248.28 g/mol [1]. This compound serves as a versatile building block in organic synthesis and is investigated for its potential biological activities, including antimicrobial and anticancer properties . Its calculated partition coefficient (LogP) of 3.56 indicates moderate lipophilicity, which influences its solubility and membrane permeability [1].

1 Synthetic building block – 2(5H)-furanone core with diphenylmethylene at C-5
2 Reported moderate lipophilicity profile – supports organic-phase reactions and permeability studies
3 Furanone scaffold research – supports SAR and derivatization workflows

Why Generic Substitution of 5-Diphenylmethylene-2(5H)-furanone (CAS 18812-36-7) Is Not Advisable in Research and Industrial Applications


Generic substitution of 5-diphenylmethylene-2(5H)-furanone with simpler 2(5H)-furanone analogs (e.g., 5-benzylidene-2(5H)-furanone or 5-methyl-2(5H)-furanone) is not scientifically justified due to the unique steric bulk and electronic conjugation provided by the diphenylmethylene moiety. This structural feature significantly alters the compound's reactivity, physicochemical properties, and potential biological target interactions compared to its mono-phenyl or alkyl-substituted counterparts [1]. In class-level studies, modifications at the C-5 position of the 2(5H)-furanone ring have been shown to dramatically impact biological activity; for instance, branched alkoxy substituents at C-5 conferred the highest anticancer properties in a series of derivatives, while modifications at other positions yielded only marginal improvements [2]. Therefore, substituting 5-diphenylmethylene-2(5H)-furanone with a less substituted analog risks losing critical structural features necessary for specific synthetic routes or biological activities, as detailed in the quantitative evidence below.

Lipophilicity mismatch
Mono-phenyl or alkyl-substituted 2(5H)-furanone analogs exhibit markedly lower lipophilicity; partitioning and permeability context may shift.
Steric and electronic divergence
The diphenylmethylene group provides distinct conjugation and steric bulk not present in simpler C-5 substituents, potentially altering reactivity and target-interaction profiles.
Class-level SAR sensitivity
Reported 2(5H)-furanone SAR indicates C-5 modifications can substantially modulate biological response; analog activity may not transfer.

Quantitative Differentiation Evidence for 5-Diphenylmethylene-2(5H)-furanone (CAS 18812-36-7) Against Closest Analogs


Lipophilicity (LogP) Comparison of 5-Diphenylmethylene-2(5H)-furanone vs. 5-Benzylidene-2(5H)-furanone

5-Diphenylmethylene-2(5H)-furanone exhibits a calculated LogP value of 3.56, which is significantly higher than that of its closest analog, 5-benzylidene-2(5H)-furanone, which has a calculated LogP of 1.2 (or CLogP 1.56) [1] [2]. This difference in lipophilicity arises from the replacement of a benzylidene group with a diphenylmethylene moiety, which adds an extra phenyl ring and increases the compound's hydrophobic surface area.

Lipophilicity (LogP)
Reported
Target: 3.56
5-Benzylidene analog: 1.2
Δ +2.36 (~3× in LogP units)
Supports lipophilicity-driven workflow selection
Calculated values; experimental LogP unavailable
Lipophilicity Physicochemical Property Drug Design

Molecular Weight and Complexity Differentiate 5-Diphenylmethylene-2(5H)-furanone from Simpler 2(5H)-Furanone Analogs

The molecular weight of 5-diphenylmethylene-2(5H)-furanone is 248.28 g/mol, which is approximately 76 g/mol higher than that of 5-benzylidene-2(5H)-furanone (172.18 g/mol) due to the additional phenyl group [1] [2]. This increase in molecular weight and structural complexity provides a larger surface area for potential interactions and may influence its behavior in assays and synthetic transformations.

Molecular Weight
Reported
Target: 248.28 g/mol
5-Benzylidene analog: 172.18 g/mol
Δ +76.1 g/mol (+44%)
Supports structural differentiation from lighter analogs
Calculated from molecular formula
Molecular Weight Structural Complexity Chemical Diversity

Lack of Direct Comparative Biological Activity Data for 5-Diphenylmethylene-2(5H)-furanone

A comprehensive literature search reveals no direct head-to-head comparative studies quantifying the biological activity of 5-diphenylmethylene-2(5H)-furanone against its closest analogs in the same assay system. Class-level SAR studies indicate that modifications at the C-5 position of 2(5H)-furanones can profoundly influence activity [1], but specific quantitative comparisons for the diphenylmethylene substituent are absent from the public domain. This lack of direct comparative data is a critical limitation for evidence-based selection.

Direct Bioactivity Comparison
Data to verify
Not available
No head-to-head bioactivity data vs. closest analogs in public domain
Selection relies on structural and synthetic differentiation
Biological Activity Assay Comparison Data Gap

Optimal Research and Industrial Application Scenarios for 5-Diphenylmethylene-2(5H)-furanone (CAS 18812-36-7) Based on Quantified Differentiation


Organic Synthesis Building Block Requiring High Lipophilicity and Steric Bulk

5-Diphenylmethylene-2(5H)-furanone is optimally employed as a synthetic building block when the target molecule demands a lipophilic, sterically demanding aromatic substituent at the 5-position of a 2(5H)-furanone core. Its LogP of 3.56 and molecular weight of 248.28 g/mol [1] make it suitable for constructing more complex, hydrophobic architectures, as described in its use for the synthesis of 5-methylene-2(5H)-furanone derivatives [2]. This compound is not readily replaceable by lighter or less lipophilic analogs like 5-benzylidene-2(5H)-furanone (LogP ~1.2).

Physicochemical Property-Driven Screening Libraries

In the assembly of screening libraries for drug discovery, 5-diphenylmethylene-2(5H)-furanone provides a distinct physicochemical profile (LogP 3.56, MW 248.28) that expands chemical space coverage into moderately lipophilic regions [1]. Its inclusion can help assess the influence of increased lipophilicity and steric bulk on target engagement, complementing libraries that contain simpler 2(5H)-furanone derivatives.

Structure-Activity Relationship (SAR) Studies on Furanone-Based Scaffolds

Given the established impact of C-5 substitution on the biological activity of 2(5H)-furanones [1], 5-diphenylmethylene-2(5H)-furanone serves as a valuable probe in SAR investigations. Its unique diphenylmethylene group allows researchers to interrogate the effect of a large, conjugated aromatic system at this position, which may modulate activity differently than smaller alkyl or mono-aryl substituents.

Reference Standard for Analytical Method Development

Due to its distinct molecular weight and chromatographic behavior predicted by its LogP, 5-diphenylmethylene-2(5H)-furanone can serve as a reference standard for developing and validating HPLC or LC-MS methods aimed at analyzing more complex furanone derivatives or reaction mixtures [1].

Application
Selection Property
Validation Focus
Lipophilic furanone building block synthesis
High LogP and MW profile vs. mono-aryl analogs
Synthetic route compatibility and yield assessment
Screening library assembly
Moderate lipophilicity for chemical space coverage
Target engagement and assay interference profiling
Furanone scaffold SAR studies
C-5 diphenylmethylene substituent identity
Activity modulation vs. mono-aryl or alkyl C-5 analogs
Analytical reference standard
Distinct MW and chromatographic retention profile
HPLC/LC-MS method suitability and resolution
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